Ferulic acid O-glucoside

Description

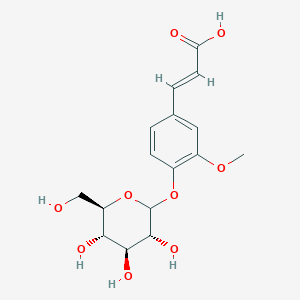

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20O9 |

|---|---|

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(E)-3-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16?/m1/s1 |

InChI Key |

IEMIRSXOYFWPFD-ZSJFXSENSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Ferulic Acid O Glucoside

Prevalence Across Plant Families and Species

The distribution of ferulic acid O-glucoside spans numerous plant families, from staple food crops to traditional medicinal herbs. Its occurrence has been documented in various plant parts, including grains, legumes, and horticultural products.

| Cereal Source | Primary Form of Ferulic Acid | Location |

|---|---|---|

| Maize Bran | Highest levels among cereal brans | Bran |

| Wheat Bran | High levels (0.8-2 g/kg) | Bran |

| Rye Bran | Present | Bran |

| Oat Bran | Present | Bran |

| Flaxseed | - | - |

| Barley | - | - |

Ferulic acid and its derivatives are also found in legumes. While comprehensive data on the specific content of this compound in many legume species is still emerging, the presence of ferulic acid in beans is well-documented. nih.gov This suggests that glucosides of ferulic acid are likely contributors to the phenolic composition of various legumes, including navy beans and horse grams.

A variety of horticultural crops and other plants contain this compound. For instance, ferulic acid has been found esterified to the O-4 group of α-D-xylopyranose in the xyloglucans of bamboo. nih.gov This indicates that in addition to being directly linked to glucose, ferulic acid can be associated with other sugar moieties within complex plant structures. The presence of ferulic acid in diverse sources like popcorn and yacón points to the widespread distribution of its various forms, including glucosides, in the plant kingdom.

Specific research has identified this compound in a number of medicinal and other plant species.

Angelica sinensis : Commonly known as Dong Quai, this plant is a source of ferulic acid and its derivatives. thenaturopathicherbalist.comnih.govmade-in-china.compaperpublications.orgscienceopen.com

Cimicifuga heracleifolia : This species is known to contain hydroxycinnamic acid derivatives, including those of ferulic acid. nih.govnih.govmdpi.comresearchgate.net

Ligusticum wallichii : Also known as Chuanxiong, this plant has been found to contain various ferulic acid derivatives. nih.govscispace.com

Onobrychis viciifolia : This forage legume has been reported to contain cis-Ferulic acid 4-O-beta-D-glucopyranoside. nih.govresearchgate.net

Equisetum hyemale : Commonly known as horsetail, this plant contains both trans- and cis-feruloyl-4-β-glucoside. nih.govnih.govnih.govresearchgate.netishs.org

Nitraria sibirica : Both trans-ferulic acid-4-O-β-d-glucoside and cis-ferulic acid 4-O-β-d-glucopyranoside have been isolated from the leaves of this plant. nih.govresearchgate.netmdpi.comresearchgate.net

Acanthopanax gracilistylus : (Z)-Ferulic acid 4-O-beta-D-glucoside has been sourced from the herbs of this plant. chemfaces.comchemstan.netnih.gov

| Plant Species | Specific this compound Form |

|---|---|

| Angelica sinensis | Ferulic acid and derivatives |

| Cimicifuga heracleifolia | Hydroxycinnamic acid derivatives |

| Ligusticum wallichii | Ferulic acid derivatives |

| Onobrychis viciifolia | cis-Ferulic acid 4-O-beta-D-glucopyranoside |

| Equisetum hyemale | trans- and cis-feruloyl-4-β-glucoside |

| Nitraria sibirica | trans-ferulic acid-4-O-β-d-glucoside and cis-ferulic acid 4-O-β-d-glucopyranoside |

| Acanthopanax gracilistylus | (Z)-Ferulic acid 4-O-beta-D-glucoside |

Forms of Occurrence within Plant Matrices

Within plants, this compound exists as part of a larger pool of ferulic acid forms, which can be broadly categorized as free or conjugated.

Ferulic acid is widespread in plant cell walls, where it is typically found in its trans-form and is often esterified or etherified to polymers within the lignocellulosic matrix. nih.gov It can be found in free form, but more commonly it is covalently conjugated to polysaccharides, glycoproteins, polyamines, lignin (B12514952), and hydroxy fatty acids. researchgate.netnih.gov These bound forms contribute to the structural integrity of the plant cell wall. wikipedia.org

Ferulic acid is frequently esterified to polysaccharides such as arabinoxylans. mdpi.comresearchgate.net Specifically, it can be linked via its carboxylic acid group to the C(O)5 position of arabinofuranosyl side groups attached to xylan (B1165943) chains. nih.gov These ferulate-polysaccharide esters can then form ether linkages with lignin, effectively cross-linking these major cell wall components. nih.gov This cross-linking increases the mechanical strength of the cell wall. nih.gov Ferulic acid can also form dehydrodimers that are ester-linked to plant cell wall polysaccharides and other components like proteins and lignin. nih.gov

Soluble conjugated forms, such as this compound, represent a smaller but significant fraction of the total ferulic acid content in many plants. mdpi.com In these forms, the ferulic acid is linked to a sugar molecule, typically glucose, through a glycosidic bond. This increases the polarity and water solubility of the compound compared to its free acid form. nih.gov

Intracellular Localization and Distribution Patterns

The distribution of this compound within plant cells and throughout various plant tissues is intrinsically linked to its role as a soluble intermediate in the broader phenylpropanoid pathway. This pathway is responsible for synthesizing a vast array of secondary metabolites, including lignin, flavonoids, and the ferulic acid destined for cell wall reinforcement.

Intracellular Localization

The journey of this compound begins in the cytoplasm, where ferulic acid is synthesized. Here, enzymes known as uridine (B1682114) diphosphate-dependent glucosyltransferases (UGTs) catalyze the attachment of a glucose molecule to ferulic acid. researchgate.net This glycosylation step is crucial as it increases the compound's water solubility and stability, preparing it for transport and storage.

While direct visualization of this compound is complex, the localization of similar phenolic glycosides and the mechanisms of secondary metabolite storage provide strong evidence for its primary intracellular destinations:

Vacuole: The central vacuole is the principal storage site for a wide range of soluble secondary metabolites, including phenolic glycosides. researchgate.netnih.gov Glucosylation acts as a "tag," marking the molecule for transport across the vacuolar membrane (tonoplast), where it can be sequestered and accumulated in high concentrations. dntb.gov.ua This compartmentalization prevents interference with metabolic processes in the cytoplasm and protects the molecule from degradation.

Cytoplasm: As the site of synthesis and a conduit for transport, this compound is transiently present in the cytoplasm before being transported to the vacuole for storage or directed towards the cell wall.

Mitochondria: Predictive computational models have suggested a potential, though not yet experimentally confirmed, localization of (Z)-Ferulic acid 4-O-beta-D-glucoside in the mitochondria.

Ultimately, the ferulic acid component is destined for incorporation into the cell wall. It is believed that the glucoside form is transported to the vicinity of the cell wall, where the glucose is cleaved, and the ferulic acid is then esterified to polysaccharides like arabinoxylans. mdpi.comresearchgate.net This process is fundamental to the structural integrity of the cell wall, particularly in grasses. researchgate.net

Distribution Patterns in Plants

Ferulic acid and its derivatives are not uniformly distributed throughout the plant. Their concentration is highest in specific tissues and species, reflecting specialized metabolic functions.

Cereal Grains: Ferulic acid is the most abundant phenolic acid in cereal grains, constituting up to 90% of total phenolic compounds. agriculturejournals.cz It is highly concentrated in the outer layers, such as the bran (pericarp, testa, and aleurone layer), with concentrations up to 40 times greater than in the endosperm. agriculturejournals.cztandfonline.com This distribution highlights its role in protecting the seed. Maize, wheat, and rye are particularly rich sources. agriculturejournals.czcerealsgrains.org

Leaves and Stems: The compound is also present in vegetative tissues like leaves and stems, where it contributes to the structural rigidity required for plant growth and defense against pathogens. nih.govamegroups.org

Specific Plant Species: Research has identified this compound in various plants. For instance, both trans-ferulic acid-4-O-β-d-glucoside and cis-ferulic acid 4-O-β-d-glucopyranoside have been isolated from the leaves of Nitraria sibirica, a halophytic shrub. researchgate.nettargetmol.comnih.govresearchgate.net It has also been reported in species of the Acanthopanax genus, such as Acanthopanax gracilistylus, which are used in traditional medicine. amegroups.orgchemfaces.com

The table below summarizes the observed distribution of ferulic acid and its glucoside form in various plants.

Interactive Data Table: Distribution of Ferulic Acid Forms in Various Plant Sources

| Plant Family | Species | Plant Part | Compound Form Mentioned | Reference |

| Poaceae (Grasses) | General Cereals | Grain (Bran, Aleurone) | Ferulic acid (ester-linked) | agriculturejournals.cztandfonline.com |

| Poaceae (Grasses) | Wheat (Triticum aestivum) | Grain, Bran | Ferulic acid | agriculturejournals.czcerealsgrains.org |

| Poaceae (Grasses) | Rye (Secale cereale) | Grain, Bran | Ferulic acid | agriculturejournals.czcerealsgrains.org |

| Poaceae (Grasses) | Maize (Zea mays) | Grain, Bran | Ferulic acid | agriculturejournals.cz |

| Nitrariaceae | Nitraria sibirica | Leaves | trans/cis-Ferulic acid O-glucoside | researchgate.netnih.gov |

| Araliaceae | Acanthopanax gracilistylus | Stems, Root Bark | Phenylpropanoid Glycosides | nih.govamegroups.org |

Biosynthetic Pathways and Enzymatic Transformations of Ferulic Acid O Glucoside

Upstream Biosynthesis of Ferulic Acid

Ferulic acid is a hydroxycinnamic acid derived from aromatic amino acids, which are themselves products of the shikimate pathway. researchgate.net This core metabolic route is essential for the synthesis of numerous aromatic compounds in plants. nih.govnih.gov

The biosynthesis of ferulic acid begins with the shikimate pathway, a central metabolic route in plants and microorganisms that is responsible for the production of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govfrontiersin.org In vascular plants, a significant portion, estimated at over 30%, of photosynthetically fixed carbon is directed through this pathway to synthesize a vast array of natural products. nih.govnih.gov L-phenylalanine and L-tyrosine serve as the primary precursors for the synthesis of ferulic acid and other phenylpropanoids. researchgate.net

The entry point from primary metabolism into the general phenylpropanoid pathway is catalyzed by two key enzymes: Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia Lyase (TAL). researchgate.net

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.org This reaction is considered the first committed step in the biosynthesis of most phenylpropanoid compounds in plants. wikipedia.orgnih.gov

Tyrosine Ammonia Lyase (TAL): This enzyme directly converts L-tyrosine into p-coumaric acid through a similar deamination reaction. researchgate.netnih.gov This provides a more direct route to p-coumaric acid compared to the PAL-initiated pathway, which requires an additional hydroxylation step to convert cinnamic acid to p-coumaric acid. nih.gov

The relative contributions of PAL and TAL to the phenylpropanoid pathway can vary between different plant species and tissues. researchgate.net

Table 1: Key Enzymes in the Upstream Biosynthesis of Ferulic Acid

| Enzyme | Abbreviation | Precursor(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, Ammonia | Phenylpropanoid Pathway |

| Tyrosine Ammonia Lyase | TAL | L-Tyrosine | p-Coumaric acid, Ammonia | Phenylpropanoid Pathway |

| Caffeate O-Methyltransferase | COMT | Caffeic acid, S-adenosyl-L-methionine | Ferulic acid, S-adenosyl-L-homocysteine | Phenylpropanoid Pathway |

Glucosylation Mechanisms and Glucosyltransferases

Glucosylation is a common modification of plant secondary metabolites that alters their chemical properties, such as solubility, stability, and bioactivity. nih.govnih.gov This process is carried out by a large family of enzymes known as glycosyltransferases.

The glucosylation of ferulic acid is catalyzed by Uridine (B1682114) Diphosphate-Dependent Glycosyltransferases (UGTs) . researchgate.netresearchgate.net These enzymes belong to a large and diverse superfamily found across many organisms, including plants. nih.govnih.gov UGTs facilitate the transfer of a glucosyl moiety from an activated sugar donor, Uridine Diphosphate-Glucose (UDP-glucose), to an acceptor molecule, in this case, ferulic acid. nih.govgoogle.com The reaction results in the formation of ferulic acid O-glucoside and Uridine Diphosphate (B83284) (UDP).

UGTs often exhibit a high degree of regioselectivity, meaning they specifically attach the glucose molecule to a particular functional group on the substrate. researchgate.net In the case of ferulic acid, glucosylation can potentially occur at either the 4-hydroxyl group or the carboxyl group.

Research involving the screening of UGTs from Arabidopsis thaliana has identified specific enzymes that preferentially synthesize Ferulic Acid 4-O-Glucoside. researchgate.net In one study, E. coli engineered to express different candidate UGTs were used to test their activity on ferulic acid. The results showed that the enzyme AtUGT72E2 was particularly efficient in converting ferulic acid into its glucoside, with a high conversion rate. researchgate.net This demonstrates the existence of highly specific UGTs that control the precise glucosylation pattern of ferulic acid in plants, leading to the formation of Ferulic Acid 4-O-Glucoside.

Table 2: Enzymatic Glucosylation of Ferulic Acid

| Enzyme Family | Specific Enzyme Example | Substrates | Product | Key Feature |

|---|---|---|---|---|

| Uridine Diphosphate-Dependent Glycosyltransferases (UGTs) | AtUGT72E2 (Arabidopsis thaliana) | Ferulic acid, UDP-glucose | Ferulic acid 4-O-glucoside, UDP | Regioselectivity for the 4-hydroxyl position |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ferulic acid |

| L-Phenylalanine |

| L-Tyrosine |

| Shikimic acid |

| trans-Cinnamic acid |

| p-Coumaric acid |

| Caffeic acid |

| S-adenosyl-L-methionine |

| S-adenosyl-L-homocysteine |

| Uridine Diphosphate-Glucose |

| Uridine Diphosphate |

Heterologous Biosynthesis of this compound (e.g., in Escherichia coli systems)

The microbial production of this compound in heterologous systems, particularly Escherichia coli, has emerged as a promising alternative to chemical synthesis or extraction from plant sources. This approach leverages the metabolic machinery of E. coli by introducing exogenous genes encoding specific enzymes, primarily UDP-glucosyltransferases (UGTs), that catalyze the transfer of a glucose moiety from an activated sugar donor, uridine diphosphate glucose (UDP-glucose), to the hydroxyl group of ferulic acid.

A key strategy in the heterologous biosynthesis of this compound is the screening and selection of highly efficient and regioselective UGTs. Researchers have successfully expressed UGTs from various plant sources in E. coli to achieve this biotransformation. For instance, a study involving the screening of twelve candidate UGTs from Arabidopsis thaliana identified AtUGT72E2 as the most effective enzyme for converting ferulic acid into its 4-O-glucoside, achieving a conversion rate of 15.8 µM/h in a whole-cell biotransformation system. In the same study, AtUGT71C1 was found to synthesize feruloyl glucoside, an ester-linked glucoside, at a rate of 1.8 µM/h. Another successful example is the use of a glucosyltransferase from Bacillus pumilus, GTBP1, in recombinant E. coli, which led to the efficient synthesis of ferulic acid 4-O-glucoside with a high molar yield of 90.2%.

To enhance the production of this compound, metabolic engineering strategies are often employed to increase the intracellular pool of the crucial sugar donor, UDP-glucose. The native synthesis of UDP-glucose in E. coli can be a limiting factor for efficient glycosylation. Therefore, studies have focused on overexpressing key enzymes in the UDP-glucose biosynthesis pathway, such as phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU), to boost the supply of this precursor and drive the glycosylation reaction forward. By optimizing the expression of these pathway enzymes alongside the chosen UGT, a significant increase in the titer of the desired glucoside can be achieved.

The selection of the host strain and optimization of fermentation conditions are also critical for maximizing the yield of this compound. Different E. coli strains, such as BL21(DE3) and JM109(DE3), have been evaluated for their suitability as production hosts, with varying degrees of success depending on the specific biosynthetic pathway and target molecule. Furthermore, factors such as inducer concentration, cultivation temperature, and media composition are carefully controlled to ensure optimal enzyme expression and catalytic activity, leading to higher product yields.

**Table 1: Examples of Heterologous Biosynthesis of this compound in *E. coli***

| Enzyme (Source) | Product | Conversion Rate/Yield | Reference |

| AtUGT72E2 (Arabidopsis thaliana) | Ferulic acid 4-O-glucoside | 15.8 µM/h | [Source for AtUGT72E2 data] |

| AtUGT71C1 (Arabidopsis thaliana) | Feruloyl glucoside | 1.8 µM/h | [Source for AtUGT71C1 data] |

| GTBP1 (Bacillus pumilus) | Ferulic acid 4-O-glucoside | 90.2% molar yield | [Source for GTBP1 data] |

Downstream Enzymatic Modifications and Metabolic Fates of this compound

Once synthesized, this compound can undergo further enzymatic modifications, leading to the formation of other valuable compounds or its incorporation into complex biopolymers. Its metabolic fate is determined by the enzymatic activities present in the biological system it encounters.

A significant downstream metabolic pathway for this compound is its conversion to vanillin (B372448) glucoside, a key flavor compound in vanilla. This biotransformation is catalyzed by the enzyme vanillin synthase (VpVAN) found in the vanilla orchid, Vanilla planifolia. Research has demonstrated that VpVAN is a hydratase/lyase type enzyme that directly catalyzes the conversion of both ferulic acid and its glucoside to vanillin and vanillin glucoside, respectively. researchgate.netkyoto-u.ac.jp This single-enzyme-catalyzed reaction is highly specific to the substitution pattern on the aromatic ring of ferulic acid and its glucoside, with no activity observed towards similar compounds like p-coumaric acid or caffeic acid. researchgate.net

The VpVAN enzyme facilitates the shortening of the C3 side chain of this compound in a retro-aldol elimination reaction, resulting in the formation of vanillin glucoside. kyoto-u.ac.jp This enzymatic step is crucial in the biosynthesis of natural vanillin flavor and highlights a key metabolic fate of this compound in vanilla pods. researchgate.netkyoto-u.ac.jp

The role of this compound in the biosynthesis of lignin (B12514952) and lignans (B1203133) is primarily as a transport and storage form of ferulic acid. Lignin, a complex polymer that provides structural support to plant cell walls, is synthesized through the oxidative polymerization of monolignols. Ferulic acid is known to be incorporated into the lignin of grasses, where it can act as a nucleation site for lignification by cross-linking with polysaccharides and monolignols. nih.gov

While direct incorporation of this compound into the lignin polymer has not been definitively demonstrated, the prevailing hypothesis is that it serves as a soluble, less reactive precursor that can be transported to the site of lignification. nih.gov Once at the cell wall, it is likely hydrolyzed by β-glucosidases to release free ferulic acid, which can then participate in the oxidative coupling reactions catalyzed by peroxidases and laccases to become part of the lignin structure. nih.govnih.gov This mechanism of glucosylation for transport and storage, followed by deglycosylation at the target site, is a common strategy in plant secondary metabolism. nih.gov

In the context of lignan (B3055560) biosynthesis, these phytoestrogenic compounds are typically formed from the dimerization of coniferyl alcohol, a downstream product in the phenylpropanoid pathway derived from ferulic acid. nih.gov There is currently no direct evidence to suggest that this compound serves as a direct precursor for the synthesis of lignans. The biosynthetic pathway to lignans generally proceeds via the reduction of feruloyl-CoA to coniferaldehyde (B117026) and then to coniferyl alcohol, which then undergoes oxidative coupling. nih.gov

The hydrolysis of the glycosidic bond in this compound is a critical step in its metabolism, releasing free ferulic acid and glucose. This reaction is catalyzed by β-glucosidases, a widespread class of enzymes found in plants, microorganisms, and animals. nih.gov In plants, β-glucosidases are involved in various physiological processes, including the release of active forms of phytohormones and defense compounds from their inactive glucoside conjugates. nih.gov The release of ferulic acid from its glucoside in the cell wall is a prerequisite for its incorporation into lignin. nih.gov

In the context of human and animal metabolism, β-glucosidases produced by the gut microbiota play a significant role in the breakdown of dietary plant glucosides. mdpi.comnih.gov When this compound is consumed, it can be hydrolyzed by these microbial enzymes in the intestine, releasing ferulic acid which can then be absorbed or further metabolized by the gut microbiota. nih.gov The activity of these β-glucosidases is often species- and strain-specific within the gut microbiome. mdpi.com The released ferulic acid can then exert its various biological activities. The efficiency of this hydrolysis is a key determinant of the bioavailability of ferulic acid from its glucosylated forms in the diet.

Extraction, Isolation, and Purification Methodologies for Ferulic Acid O Glucoside

Pre-treatment Strategies for Plant Biomass

Prior to extraction, plant biomass undergoes essential pre-treatment steps designed to enhance the accessibility of the target compound. The primary objectives of pre-treatment are to reduce the particle size, increase the surface area available for solvent interaction, and disrupt the cellular structures that sequester the desired molecules.

Common physical pre-treatment strategies include drying and grinding. Drying processes, such as air-drying or freeze-drying, are employed to remove moisture, which prevents enzymatic degradation of the analyte and improves the efficiency of subsequent grinding. The selection of the drying method is crucial, as excessive heat can lead to the degradation of thermally labile compounds. Following drying, the biomass is mechanically ground or milled. This size reduction is a critical step that breaks down the tough lignocellulosic matrix of the plant cell wall, thereby facilitating improved solvent penetration and diffusion during the extraction phase.

Enzymatic pre-treatment represents a more targeted approach to disrupting the plant cell wall. This method involves the use of specific enzymes, such as cellulases and hemicellulases, to hydrolyze the complex polysaccharides (cellulose and hemicellulose) that form the structural backbone of the plant cell wall. By selectively degrading these polymers, enzymatic treatment can release bound phenolic compounds without the need for harsh chemicals or high temperatures, which could potentially cleave the O-glycosidic bond of ferulic acid O-glucoside.

Extraction Techniques for Enhanced Yield

The selection of an appropriate extraction technique is paramount for maximizing the recovery of this compound while maintaining its molecular structure. Methodologies range from traditional hydrolytic and solvent-based systems to more advanced, technology-assisted approaches.

Ferulic acid and its derivatives are often found ester-linked to polysaccharides like arabinoxylans within the plant cell wall. Hydrolytic techniques are employed to cleave these ester bonds and release the compounds.

Alkaline hydrolysis is a widely used and effective method for liberating ferulic acid from the lignocellulosic matrix. mdpi.comitjfs.com This process typically involves treating the plant biomass with a sodium hydroxide (B78521) (NaOH) solution, which saponifies the ester linkages. mdpi.com However, for the specific extraction of this compound, harsh alkaline conditions and high temperatures must be carefully controlled. Aggressive hydrolysis can lead to the undesirable cleavage of the glycosidic bond, resulting in the formation of free ferulic acid and glucose. Therefore, mild alkaline hydrolysis, using lower concentrations of alkali and controlled temperatures, is necessary to selectively break the ester bonds while preserving the integrity of the O-glucoside linkage. nih.gov For instance, studies on brewer's spent grain have optimized conditions to 2% NaOH at 120°C for 1.5 hours to maximize ferulic acid release, but these conditions would likely need to be attenuated for glucoside preservation. mdpi.com

Enzymatic hydrolysis offers a milder and more specific alternative. nih.gov Feruloyl esterases (FAEs) are a class of enzymes that specifically catalyze the hydrolysis of the ester bond between hydroxycinnamic acids and sugars in the plant cell wall. nih.gov The use of FAEs, often in synergy with other cell wall-degrading enzymes like xylanases and cellulases, can effectively release ferulic acid derivatives under gentle pH and temperature conditions, which is ideal for maintaining the stability of the glucoside form. doi.orgmdpi.com Research on wheat and rye bran has demonstrated that enzymatic hydrolysis can release a significant portion of the total alkali-extractable ferulic acid, highlighting its potential for targeted liberation. nih.gov

| Plant Source | Hydrolysis Method | Key Parameters | Outcome | Reference(s) |

| Brewer's Spent Grain | Alkaline Hydrolysis | 2% NaOH, 120°C, 1.5 h | Maximized free Ferulic Acid yield | mdpi.com |

| Wheat and Rye Bran | Mild Alkaline Hydrolysis | 2 M NaOH in 80% MeOH, 60°C, 4 h | Effective release of bound Ferulic Acid | nih.gov |

| Brewer's Spent Grain | Enzymatic Hydrolysis | Feruloyl Esterase (AnFae1) + GH30 Xylanase | ~85% yield of total Ferulic Acid in < 1 hour | doi.org |

| Rye and Wheat Bran | Enzymatic Hydrolysis | Multi-enzyme complex (Viscozyme® L) | Max. yield of 11.3 g/kg (rye) and 8.6 g/kg (wheat) Ferulic Acid | nih.govmdpi.com |

Solvent extraction is a fundamental technique for isolating phenolic compounds, including glucosides, that are not covalently bound or have been previously liberated by hydrolysis. The choice of solvent is critical and is based on the polarity of the target molecule.

Aqueous ethanol (B145695) is a commonly used "green solvent" that is effective for extracting a wide range of phenolic compounds. nih.gov The addition of water to ethanol increases the polarity of the solvent system, making it particularly suitable for extracting glycosylated phenolics like this compound, which are more polar than their aglycone counterparts. ijcmas.comnih.gov The extraction efficiency is influenced by parameters such as ethanol concentration, temperature, and extraction time. For example, optimal conditions for extracting polyphenol-rich extracts from rambutan peel were found to be 54% aqueous ethanol at 60°C for 34 minutes. nih.gov Such systems are advantageous as they are generally recognized as safe and can be readily evaporated.

Pressurized Hot Water Extraction (PHWE) , also known as subcritical water extraction, is an advanced green extraction technique that uses water at elevated temperatures (typically 100-374°C) and pressures to maintain its liquid state. mdpi.com Under these conditions, the dielectric constant of water decreases, making it behave like a less polar solvent, which enhances its ability to dissolve a wider range of organic compounds. PHWE is effective for extracting phenolic glucosides. nih.gov Studies on lemon peel and black rosehip have demonstrated that PHWE can efficiently extract flavonoid glycosides like hesperidin (B1673128) and cyanidin-3-O-glucoside by optimizing temperature and time, although higher temperatures can risk thermal degradation. mdpi.comoup.com

| Technique | Plant Source | Target Compound(s) | Optimal Conditions | Key Finding | Reference(s) |

| Accelerated Solvent Extraction | Rambutan Peel | Polyphenols, Cyanidin-3-O-glucoside | 60°C, 34 min, 54% Aqueous Ethanol | Effective recovery of phenolic glucosides | nih.gov |

| Pressurized Hot Water Extraction (PHWE) | Black Rosehip | Polyphenols, Cyanidin-3-O-glucoside | 75°C, 60 min, 10:1 solvent-to-solid ratio | High extraction yield (27.9%) achieved | mdpi.com |

| Pressurized Hot Water Extraction (PHWE) | Lemon Peel | Eriocitrin, Hesperidin | Temperature (40-200°C) and time (5-30 min) dependent | Temperature is a critical factor for flavonoid glycoside yield | oup.com |

To improve the efficiency of solvent-based methods, advanced technologies are often employed. Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix directly. mdpi.com This rapid, localized heating creates a build-up of internal pressure within the plant cells, leading to cell wall rupture and the enhanced release of intracellular contents into the solvent. upc.edu MAE significantly reduces extraction time and solvent consumption compared to conventional methods. mdpi.com The technique has been successfully optimized for the extraction of various phenolic compounds and glycosides from sources like date seeds and grape skins by carefully controlling parameters such as microwave power, solvent composition, temperature, and time. mdpi.commdpi.com For instance, the extraction of flavonol glycosides from Ginkgo foliage was enhanced using a microwave-assisted approach with an acidic ionic liquid, demonstrating the technology's versatility. nih.gov

Chromatographic and Non-Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Purification is necessary to isolate this compound from other phenolics, sugars, proteins, and plant metabolites.

Adsorption is a widely used, non-chromatographic technique for the purification and concentration of target molecules from crude extracts. This process relies on the affinity of the target compound for a solid adsorbent material.

Adsorption Resins , particularly macroporous polymeric resins (e.g., Amberlite™ XAD series, Lewatit®), are highly effective for purifying phenolic compounds. mdpi.commdpi.com These resins possess a high surface area and a specific pore structure that allows them to adsorb organic molecules from aqueous solutions. The purification process involves passing the crude extract through a column packed with the resin. This compound and other phenolics are adsorbed onto the resin, while more polar impurities like sugars pass through. The adsorbed compounds are then recovered by eluting the column with a suitable solvent, typically ethanol or methanol. nih.gov Studies have shown high recovery rates (>95%) and a significant increase in the purity of ferulic acid from corn husk extracts using HPD-100 macroporous resin. fao.org

Activated Charcoal is a porous carbon material with a strong affinity for a wide range of organic compounds, including phenolics. nih.govnih.gov It can be used to decolorize extracts and remove various impurities. mdpi.comresearchgate.net The adsorption capacity of activated charcoal is high, but desorption can sometimes be challenging, with studies on grape pomace phenolics showing only a 20% recovery of adsorbed compounds, suggesting some chemisorption may occur. researchgate.net Therefore, its application requires careful optimization of elution conditions to ensure efficient recovery of the target glucoside.

Magnetic Nanoparticles (MNPs) offer a modern approach to separation and purification. nih.gov These nanoparticles, typically composed of an iron oxide core (Fe₃O₄), can be functionalized with specific surface coatings to selectively bind target molecules. mdpi.com The key advantage of MNPs is their ease of separation; after binding the target compound, the nanoparticles can be quickly and efficiently removed from the solution using an external magnetic field, eliminating the need for centrifugation or filtration. researchgate.net While this technology has been applied for the extraction of general phenolic compounds and the immobilization of enzymes like feruloyl esterase, its specific application for the direct purification of this compound is an emerging area of research. nih.gov

| Adsorbent | Source of Extract | Target Compound | Key Parameters | Result | Reference(s) |

| Macroporous Resin (HPD-100) | Corn Husk | Ferulic Acid | Elution with 75% ethanol | Recovery rate: 95.17%, Purity: 81.56% | fao.org |

| Synthetic Resin (Lewatit VPOC1064) | Brewer's Spent Grain | Ferulic Acid | Desorption with 70% ethanol:water | Effective partial purification demonstrated | mdpi.com |

| Macroporous Resin (DA201) | Angelica sinensis | Ferulic Acid | Optimized adsorption/desorption | Purity increased from 0.15% to 25.1% | researchgate.net |

| Activated Charcoal | Sugarcane Bagasse Hydrolysate | Ferulic Acid | Desorption with 0.2 M NaOH | Effective for initial purification step | nih.gov |

Membrane Filtration and Precipitation Methods

Following initial extraction, crude extracts containing this compound often contain a complex mixture of co-extracted substances, including high-molecular-weight polysaccharides (like arabinoxylans and hemicellulose), lignin (B12514952), proteins, and salts. google.commdpi.com Membrane filtration and precipitation are two common strategies employed to remove these impurities and enrich the target glycoside.

Membrane Filtration Membrane filtration, particularly ultrafiltration, is a pressure-driven separation technique that fractionates molecules based on size. researchgate.net This method is highly effective for purifying ferulic acid and its derivatives from alkaline extracts of plant biomass. mdpi.comresearchgate.net The core principle involves using a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows smaller molecules like this compound to pass through into the permeate while retaining larger molecules such as lignin and arabinoxylans in the retentate. google.commdpi.com

Research on the purification of ferulic acid from corn fiber alkaline extracts has demonstrated the efficacy of ultrafiltration. mdpi.com In one study, a polyethersulfone membrane with a 150 kDa MWCO was identified as optimal, achieving no rejection of ferulic acid while retaining an estimated 98.0% ± 1.7% of the arabinoxylans. mdpi.comresearchgate.net This selective separation significantly purifies the extract. mdpi.com Ultrafiltration is considered an advantageous method as it operates without heating, which preserves the stability of the separated compounds, consumes less energy, and avoids secondary pollution. researchgate.net

Precipitation Methods Precipitation is another widely used technique for the purification of ferulic acid and its glycosides. This method manipulates the solubility of different components in the extract to selectively remove impurities. google.commdpi.com

One common approach is solvent-based precipitation. After an initial extraction, a solvent in which impurities are insoluble is added to the extract. For instance, adding ethanol to an aqueous extract containing ferulic acid and hemicelluloses causes the high-molecular-weight hemicelluloses to precipitate, which can then be removed by centrifugation. mdpi.comnih.gov This step effectively removes a significant portion of polysaccharide impurities. nih.gov

Another strategy involves adjusting the pH of the extract. By changing the pH, the solubility of impurities or the target compound can be altered, leading to their precipitation. google.com In some processes, after removing precipitated solids, the purified liquid solution can be concentrated to yield a product with a significantly higher purity of ferulic acid, potentially in the range of 35-65 wt. %. google.com The final step in many purification schemes involves cooling a concentrated, hot-water filtered solution to allow the purified ferulic acid to crystallize and precipitate. google.com

Preparative Chromatographic Separations (e.g., Counter-Current Chromatography, High-Speed Counter-Current Chromatography)

For high-purity isolation of this compound, preparative chromatographic techniques are indispensable. Among these, High-Speed Counter-Current Chromatography (HSCCC) offers significant advantages for separating polar compounds like glycosides from complex natural extracts. rsc.org

HSCCC is a form of liquid-liquid partition chromatography that utilizes a liquid stationary phase, eliminating the irreversible adsorption and sample denaturation issues associated with solid stationary phases. rsc.org This makes it particularly suitable for the purification of delicate natural products. The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

The successful separation of flavonoid glycosides from plant extracts using HSCCC demonstrates the technique's applicability to compounds structurally similar to this compound. rsc.org The process typically involves the following steps:

Solvent System Selection: A suitable two-phase solvent system is chosen to provide an ideal partition coefficient (K) for the target compounds. A common system for separating polar glycosides is composed of ethyl acetate (B1210297)–ethanol–acetic acid–water. rsc.org

HSCCC Operation: The crude or semi-purified extract is dissolved in the solvent mixture and injected into the HSCCC column. The column is rotated at high speed, creating a strong gravitational field that facilitates the mixing and settling of the two liquid phases, enabling an efficient partitioning process. rsc.org

Elution and Fraction Collection: Depending on the target compound's partitioning behavior, different elution modes, such as reverse-inlet (REV-IN), can be applied to optimize the separation. rsc.org The effluent is monitored (e.g., by UV detection), and fractions are collected.

Purity Analysis: The purity of the isolated compounds in the collected fractions is then confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC). rsc.orgnih.gov

A study on the leaves of Platycladus orientalis successfully used HSCCC to isolate several flavonoid glycosides with high purity, showcasing the method's effectiveness for this class of compounds. rsc.org This approach allows for the isolation of milligrams of pure glycosides from enriched plant fractions, making it a powerful tool for obtaining reference standards or compounds for further research. rsc.org

Optimization of Extraction and Purification Parameters (e.g., Response Surface Methodology)

The efficiency of extracting and purifying this compound is dependent on multiple interacting parameters. Optimizing these conditions is crucial for maximizing yield and purity. Response Surface Methodology (RSM) is a powerful statistical and mathematical tool used to model and optimize processes where a response of interest is influenced by several variables. nih.govmdpi.com Unlike the traditional "one-variable-at-a-time" approach, RSM allows for the evaluation of interactions between variables, leading to a more comprehensive optimization. nih.govmdpi.com

RSM has been widely applied to optimize the extraction of phenolic compounds, including ferulic acid, from various plant sources. mdpi.comnih.govitjfs.com The methodology involves designing a set of experiments where the independent variables are varied simultaneously. A mathematical model, typically a second-order polynomial equation, is then fitted to the experimental data to describe the relationship between the variables and the response. mdpi.comresearchgate.net

The independent variables frequently investigated in the extraction of phenolic compounds include:

Temperature: Affects solvent viscosity and the solubility of the target compound.

Time: Duration of the extraction process.

Solvent Composition: The type of solvent (e.g., ethanol, methanol) and its concentration in water. nih.govresearchgate.net

Liquid-to-Solid Ratio: The volume of solvent used per mass of plant material. mdpi.com

pH: Can influence the stability and solubility of phenolic compounds. jfda-online.com

The table below summarizes typical parameters and their ranges as investigated by RSM for the extraction of phenolic compounds from plant materials.

| Parameter | Typical Range | Rationale |

| Temperature (°C) | 40 - 85 | Higher temperatures can increase extraction efficiency but may also lead to degradation of thermolabile compounds. nih.govresearchgate.net |

| Solvent Concentration (%) | 40 - 90 (e.g., Methanol or Ethanol in water) | The polarity of the solvent mixture must be optimized to match that of the target compound for maximum solubility and extraction. nih.govresearchgate.net |

| Extraction Time (min) | 30 - 120 | A longer duration may increase the yield, but there is a point beyond which no significant improvement is observed, and degradation might occur. nih.govmdpi.com |

| Liquid-to-Solid Ratio (mL/g) | 10 - 80 | A higher ratio can enhance extraction by increasing the concentration gradient, but excessive solvent use is inefficient. nih.govmdpi.com |

RSM has also been applied to optimize purification steps. For instance, in the purification of ferulic acid using ultrafiltration, RSM was used to evaluate the effects of temperature, crossflow velocity, and transmembrane pressure on the separation efficiency from arabinoxylans. mdpi.comresearchgate.net By analyzing the response surfaces generated from the experimental data, researchers can identify the optimal conditions to maximize the yield and purity of the target compound. nih.govmdpi.com

Advanced Analytical Techniques for Characterization and Quantification of Ferulic Acid O Glucoside

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenolic compounds like Ferulic acid O-glucoside. The choice of technique depends on the analytical goal, whether it is high-resolution separation, high-throughput screening, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, Photodiode Array)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and related phenolic acids. nih.govscielo.br Reversed-phase HPLC, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase, is the preferred mode of separation. scielo.brjfda-online.com

The mobile phase often consists of a gradient mixture of an aqueous solvent (frequently acidified with acetic acid or formic acid to ensure the protonation of the phenolic acid) and an organic modifier like acetonitrile (B52724) or methanol. scielo.brjfda-online.com This gradient elution allows for the effective separation of compounds with varying polarities. For instance, a method for analyzing phenolic compounds in an aqueous fraction of Nigella sativa used a C18 column with a gradient of water in acetic acid and methanol. nih.gov Another validated method for ferulic acid used a mobile phase of acetonitrile and 0.5% acetic acid (37:63, v/v) with isocratic elution. scielo.br

Detection is commonly performed using UV-Vis or Photodiode Array (PDA) detectors. scielo.br Ferulic acid and its glycosides exhibit strong UV absorbance due to their phenolic structure. The detection wavelength is typically set around 320 nm, corresponding to the absorption maximum (λmax) of the feruloyl chromophore. scielo.brjfda-online.com A PDA detector offers the advantage of acquiring the entire UV spectrum for a peak, which aids in peak identification and purity assessment. nih.gov

Table 1: Example HPLC Conditions for Analysis of Ferulic Acid and Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Alltima C18 (5 µm, 4.6 mm i.d. × 250 mm) | jfda-online.com |

| Mobile Phase | A: 1.0% Acetic Acid; B: Acetonitrile (Gradient) | jfda-online.com |

| Flow Rate | 1.0 mL/min | scielo.brjfda-online.com |

| Detection | 320 nm | scielo.brjfda-online.com |

| Column Temperature | 30°C | jfda-online.comnih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for much faster separations and higher resolution without sacrificing efficiency. This makes UHPLC ideal for high-throughput analysis of numerous samples. A UHPLC-DAD method developed for non-anthocyanin phenolic compounds, including ferulic acid, in açaí juice achieved separation in just 8 minutes. researchgate.net The high-pressure capabilities of UHPLC systems enable the use of longer columns for complex separations or higher flow rates for rapid analysis, making it a powerful tool for the quantification of this compound in large-scale studies.

Thin Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable for rapid and low-cost screening of this compound. researchgate.net These techniques are particularly useful for qualitative analysis and for monitoring the progress of extraction or synthesis procedures. academicjournals.org

For separation, silica (B1680970) gel plates (e.g., Silica gel 60 F254) are commonly used as the stationary phase. academicjournals.org The mobile phase, or developing solvent, is a mixture of organic solvents chosen to achieve optimal separation. A common solvent system for ferulic acid and related phenolics is chloroform:methanol:formic acid (85:15:1). academicjournals.org For HPTLC analysis of ferulic acid, a mobile phase of toluene-ethyl acetate-formic acid (60:40:10) has been used, yielding a compact spot with an Rf value of 0.48. ijper.org

Visualization of the separated spots is achieved under UV light (254 nm for absorbance quenching or 366 nm for fluorescence). academicjournals.org Various spray reagents can also be used for specific detection and qualitative analysis of different phenolic compounds on the plate. academicjournals.org HPTLC offers better resolution, sensitivity, and reproducibility compared to conventional TLC and allows for quantitative analysis through densitometric scanning of the plates at a specific wavelength, such as 319 nm for ferulic acid. ijper.org

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application for non-volatile and thermally labile compounds like this compound is challenging. Direct analysis is not feasible as the glycoside would decompose at the high temperatures required for volatilization.

Therefore, a crucial derivatization step is necessary to convert the polar -OH and -COOH groups into more volatile and thermally stable silyl (B83357) ethers and esters. This is typically achieved by reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). After derivatization, the resulting volatile compound can be separated on a capillary column (e.g., DB-5MS) and detected, most commonly by a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). nih.govdntb.gov.ua While GC-MS has been used to separate and identify isomers of ferulic acid, its application to the intact glucoside is less common than LC-based methods due to the extra sample preparation step required. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative to liquid chromatography with the advantages of high separation efficiency, short analysis times, and minimal solvent consumption. ecu.edu.au In Capillary Zone Electrophoresis (CZE), the most common mode of CE, analytes are separated based on their charge-to-size ratio in a fused-silica capillary filled with a background electrolyte (BGE). researchgate.net

For the analysis of phenolic acids like this compound, an alkaline buffer (e.g., sodium tetraborate) is typically used. nih.gov In this environment, the carboxylic acid and phenolic hydroxyl groups are deprotonated, giving the molecule a negative charge and allowing it to migrate toward the anode. A simple and rapid CZE method for ferulic acid in herbal extracts used a 10 mmol/L sodium tetraborate (B1243019) buffer, achieving determination within 15 minutes without extensive pretreatment. nih.gov Detection is usually performed by UV absorbance, with the wavelength set around 315-320 nm. researchgate.net

Mass Spectrometry for Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. It is most powerfully employed when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS). MS provides information on the molecular weight and elemental composition of the analyte and, through fragmentation analysis (tandem MS or MS/MS), reveals details about its chemical structure.

In LC-MS analysis, electrospray ionization (ESI) is a common soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion. For this compound (molecular formula C16H20O9, molecular weight 356.32 g/mol ), analysis in negative ion mode would be expected to show a prominent deprotonated molecule [M-H]⁻ at an m/z of 355. jfda-online.comnih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights. By selecting the precursor ion (e.g., m/z 355) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For a this compound, a key fragmentation would be the cleavage of the glycosidic bond, resulting in a neutral loss of the glucose unit (162 Da) and the formation of a ferulic acid fragment ion [ferulic acid - H]⁻ at m/z 193. Further fragmentation of the ferulic acid ion can produce characteristic ions at m/z 175, 160, and 134, corresponding to losses of H₂O, CH₃, and COO, respectively. researchgate.net This fragmentation pattern confirms the presence of both the ferulic acid and glucose moieties and their connection via a glycosidic linkage.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ferulic acid |

| Acetonitrile |

| Methanol |

| Acetic acid |

| Formic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This method is particularly well-suited for the analysis of phenolic compounds in complex plant extracts.

In a typical LC-MS analysis of this compound, a reversed-phase C18 column is employed for chromatographic separation. d-nb.info The mobile phase often consists of a gradient mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent such as acetonitrile or methanol. This gradient elution allows for the effective separation of this compound from other structurally related phenolic compounds. d-nb.info

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, typically operated in negative ion mode, which readily deprotonates the phenolic hydroxyl and carboxylic acid groups to generate a pseudomolecular ion [M-H]⁻. nih.govresearchgate.net This allows for the selective detection and quantification of this compound.

Table 1: Typical LC-MS Parameters for this compound Analysis

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection | Selected Ion Monitoring (SIM) or Full Scan |

Tandem Mass Spectrometry (MS/MS, MSn) and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MSn) provides a deeper level of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for the unambiguous identification of this compound, even in the presence of isomers.

In an MS/MS experiment, the [M-H]⁻ ion of this compound (m/z 355) is isolated and subjected to collision-induced dissociation (CID). The most characteristic fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). nih.gov This produces a prominent product ion corresponding to the deprotonated ferulic acid aglycone at m/z 193. nih.govacgpubs.org Further fragmentation of the ferulic acid ion can also be observed, yielding characteristic ions at m/z 178 (loss of a methyl group), m/z 149 (loss of a carboxyl group), and m/z 134 (further fragmentation). acgpubs.org This predictable fragmentation pattern serves as a unique fingerprint for the identification of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound with a high degree of accuracy. researchgate.net By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the deprotonated this compound ([C16H19O9]⁻) is 355.1035 m/z. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with very low error (typically < 5 ppm), which provides strong evidence for the compound's elemental composition and helps to differentiate it from other potential isobaric interferences. This level of accuracy is crucial for the definitive identification of this compound in complex samples.

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are essential for the detailed structural elucidation and purity assessment of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), is a definitive method for the structural confirmation of this compound. It provides detailed information about the chemical environment of each proton in the molecule, allowing for the verification of the ferulic acid backbone, the glucose unit, and the point of glycosidic linkage.

The 1H-NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the ferulic acid moiety, the vinylic protons of the propenoic acid side chain, the methoxy (B1213986) group protons, and the protons of the glucose unit. researchgate.net The coupling constants of the anomeric proton of the glucose moiety can confirm its β-configuration. researchgate.net

Table 2: Representative ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-7 (vinylic) | ~7.6 | d |

| Aromatic Protons | 6.8 - 7.3 | m |

| H-8 (vinylic) | ~6.4 | d |

| Anomeric Proton (H-1') | ~5.0 | d |

| Methoxy Protons (-OCH₃) | ~3.9 | s |

| Glucose Protons | 3.2 - 4.0 | m |

(Note: Chemical shifts are approximate and can vary depending on the solvent used)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and assessing its purity. The FT-IR spectrum displays absorption bands corresponding to the vibrations of specific chemical bonds within the molecule.

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the phenolic and sugar hydroxyl groups. researchgate.net Other characteristic peaks include C-H stretching of the aromatic ring and methoxy group around 3000-2800 cm⁻¹, the C=O stretching of the carboxylic acid at approximately 1700-1680 cm⁻¹, C=C stretching of the aromatic ring and the vinyl group around 1650-1500 cm⁻¹, and C-O stretching vibrations of the ether, phenol, and alcohol groups in the fingerprint region (1300-1000 cm⁻¹). researchgate.net The presence of these characteristic bands provides evidence for the key functional groups within the molecule.

Other Analytical Approaches (e.g., Chemiluminescence-Based Detection)

Chemiluminescence-based detection offers a highly sensitive alternative for the quantification of ferulic acid and its derivatives. While direct chemiluminescence detection of this compound may be challenging, this approach can be employed following a hydrolysis step to liberate the ferulic acid moiety.

One such method involves the use of a flow injection system where the analyte is mixed with a chemiluminescent reagent, such as the N-bromobutanimide-eosin-CrCl₃ system in an alkaline solution. nih.govresearchgate.net The presence of ferulic acid enhances the chemiluminescence signal, and the intensity of the emitted light is proportional to the concentration of ferulic acid. This method can provide a very low limit of detection, making it suitable for trace analysis. nih.govresearchgate.net For the analysis of this compound, an online or offline enzymatic or chemical hydrolysis step would be necessary to release the ferulic acid before its introduction into the chemiluminescence detection system.

Structure Activity Relationship Studies and Derivatization of Ferulic Acid O Glucoside

Impact of Glucosylation on Biological Activities

Glucosylation, the attachment of a glucose molecule, can modify the hydrophilicity, bioavailability, stability, and bioactivity of a compound. nih.gov In the case of ferulic acid, glucosylation to form ferulic acid O-glucoside has been shown to enhance certain properties. For instance, 4-O-β-D-glucopyranosyl ferulic acid, a glycosylated form, has demonstrated superior neuroprotective effects against oxidative stress compared to its parent compound, ferulic acid. nih.gov

Studies have shown that this glycosylated conjugate can more effectively suppress oxidative injury in neuronal cells. nih.gov In models of cerebral ischemia-reperfusion injury, this compound significantly decreased malondialdehyde (MDA) levels, a marker of lipid peroxidation, while increasing the levels of the antioxidant glutathione (B108866) (GSH) and the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov

| Compound | Effect on Oxidative Stress Markers | Cell Viability in Oxidative Stress Model |

| Ferulic Acid | Moderate increase in GSH and SOD | Below 80% |

| This compound | Significant increase in GSH and SOD, decrease in MDA | 86.6% at 100 µM |

This table summarizes the comparative effects of Ferulic Acid and its O-glucoside derivative on oxidative stress markers and cell viability.

Enzymatic and Synthetic Approaches for Novel Derivative Generation

To further enhance the therapeutic potential of ferulic acid and its glucosides, various enzymatic and synthetic methods are employed to create novel derivatives with modified pharmacological profiles.

The synthesis of feruloyl esters and amides has been a key strategy to modulate the bioactivity of ferulic acid. Feruloyl esterases are enzymes that can catalyze the hydrolysis of ester linkages, releasing ferulic acid from plant cell walls. nih.gov These enzymes are also utilized in the synthesis of novel ferulic acid esters. franciscoploulab.eunih.gov

Tertiary feruloyl amides have been synthesized and shown to possess antioxidant and lipid-lowering effects comparable to the parent ferulic acid. mdpi.com Additionally, amide derivatives of ferulic acid have been found to inhibit the neuraminidase activity of the influenza H1N1 virus, with the 4-hydroxy-3-methoxy and amide groups being crucial for this inhibitory action. researchgate.net

Conjugation of ferulic acid with various molecules has been explored to create derivatives with enhanced properties. researchgate.net These include:

Carbohydrates: Feruloylated oligosaccharides are formed by esterifying ferulic acid to sugars. researchgate.net

Glycerol (B35011) and Fatty Alcohols: These modifications can alter the lipophilicity and, consequently, the absorption and distribution of the compound.

Myo-inositol: Derivatives such as 1,6-O-bis[3-(4′-hydroxy-3′-methoxyphenyl)-2-propenoyl]-myo-inositol have shown the ability to suppress superoxide free radical generation. researchgate.net

Nitric Oxide (NO): NO-releasing derivatives of ferulic acid have been developed as selective inhibitors of inducible nitric oxide synthase (iNOS), demonstrating increased anti-inflammatory properties. researchgate.netekb.eg

To achieve targeted biological activities, specific chemical moieties have been incorporated into the ferulic acid structure.

Chalcone (B49325) Moiety: Novel trans-ferulic acid derivatives containing a chalcone moiety have been synthesized and evaluated for their antiviral activities. acs.org Several of these compounds demonstrated significant curative, protective, and inactivating activities against the tobacco mosaic virus (TMV). acs.org

Isopropanolamine Moieties: Ferulic acid derivatives incorporating substituted isopropanolamine moieties have been designed as potential inhibitors of the tobacco mosaic virus (TMV) helicase. nih.govnih.govmdpi.com Bioassays revealed that several of these derivatives displayed excellent in vivo antiviral curative abilities against TMV, surpassing the efficacy of the commercial antiviral agent ribavirin. nih.govnih.gov

Alterations in Bioactivity upon Derivatization (e.g., Antioxidant, Antiviral Potential)

The derivatization of ferulic acid and its glucosides can lead to significant alterations in their biological activity profiles, particularly their antioxidant and antiviral potential.

Enzymatic oxidation of ferulic acid can produce dehydrodimers and dehydrotetramers with increased antioxidant and anti-proliferative properties compared to the parent molecule. nih.gov The introduction of different ester derivatives has been reported to not significantly alter the antioxidant capacity of ferulic acid. mdpi.com

In terms of antiviral activity, various ferulic acid derivatives have shown promise. nih.gov For example, certain derivatives have demonstrated selective effects against respiratory syncytial virus (RSV). nih.gov Acylhydrazone derivatives of ferulic acid have exhibited good antiviral activity against the tobacco mosaic virus (TMV). researchgate.net Furthermore, novel cyclized derivatives of ferulic acid have shown excellent protective activities against cucumber mosaic virus (CMV), pepper mild mottle virus (PMMoV), and tomato spotted wilt virus (TSWV), with significantly lower EC50 values compared to ferulic acid itself. acs.orgresearchgate.net

| Derivative Class | Target Virus | Observed Effect |

| Acylhydrazone derivatives | Tobacco Mosaic Virus (TMV) | Good antiviral activity researchgate.net |

| Amide derivatives | Influenza H1N1 | Neuraminidase inhibition researchgate.net |

| Chalcone moiety derivatives | Tobacco Mosaic Virus (TMV) | Remarkable curative, protective, and inactivating activities acs.org |

| Isopropanolamine moiety derivatives | Tobacco Mosaic Virus (TMV) | Excellent in vivo antiviral curative abilities nih.govnih.gov |

| Cyclized derivatives | CMV, PMMoV, TSWV | Excellent protective activities acs.orgresearchgate.net |

This table illustrates the antiviral activities of different classes of ferulic acid derivatives against various viruses.

Future Perspectives and Emerging Research Directions for Ferulic Acid O Glucoside

Advancements in Sustainable and Scalable Bioproduction Methods

The transition from chemical synthesis and extraction to sustainable bioproduction is a key future direction for Ferulic acid O-glucoside. Microbial fermentation and enzymatic biocatalysis offer environmentally friendly and highly specific routes for its synthesis. Research is focused on optimizing these systems for industrial-scale production.

A promising approach involves the use of genetically engineered microorganisms. For instance, Escherichia coli strains engineered to express regioselective uridine (B1682114) diphosphate-dependent glucosyltransferases (UGTs) from plants like Arabidopsis thaliana have successfully synthesized ferulic acid 4-O-glucoside. researchgate.net Specifically, the enzyme AtUGT72E2 has demonstrated notable efficiency in converting ferulic acid into its glucoside form. researchgate.net Similarly, glycosyltransferases from other microbial sources, such as GTBP1 from Bacillus pumilus, have been utilized in recombinant E. coli to achieve high-yield, regioselective glycosylation of ferulic acid. researchgate.net

| Microbial System | Key Enzyme/Strategy | Noteworthy Finding | Reference |

|---|---|---|---|

| Recombinant Escherichia coli | Arabidopsis thaliana UGT (AtUGT72E2) | Demonstrated a conversion rate of 15.8 μM/h for ferulic acid glucoside synthesis. | researchgate.net |

| Recombinant Escherichia coli | Bacillus pumilus Glycosyltransferase (GTBP1) | Achieved an efficient synthesis of 4-O-β-D-glucopyranosylferulic acid with a molar yield of 90.2%. | researchgate.net |

| Saccharomyces cerevisiae | Fed-batch biphasic fermentation | Overcomes solubility limits and antimicrobial effects of the product to intensify production. | sciepublish.com |

Comprehensive Elucidation of Molecular Mechanisms in Underexplored Biological Systems

While the antioxidant and anti-inflammatory properties of ferulic acid are well-documented, the precise molecular mechanisms of this compound remain largely underexplored. ekb.egnih.gov Future research must focus on how the addition of a glucose moiety alters its interaction with cellular targets and signaling pathways.

Initial studies have provided intriguing glimpses into its potential. For example, (Z)-Ferulic acid 4-O-beta-D-glucoside has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in metabolic regulation, suggesting a potential role in managing metabolic disorders. chemfaces.com Another study demonstrated that trans-ferulic acid-4-β-glucoside can alleviate cold-induced oxidative stress and enhance cold acclimatization in mice, indicating a role in thermoregulation and stress response. nih.gov

Future investigations should leverage the extensive knowledge of ferulic acid's mechanisms as a blueprint. Ferulic acid is known to modulate numerous signaling pathways, including Keap1/Nrf2, TLR4/NF-κB, and Akt/FoxO1, which are critical in oxidative stress, inflammation, and cellular metabolism. frontiersin.org A crucial research question is whether this compound acts as a prodrug that releases ferulic acid upon hydrolysis or if it possesses unique signaling activities of its own. Comprehensive studies using transcriptomics, proteomics, and metabolomics in various biological systems are needed to map its distinct molecular footprint.

Development of Advanced Delivery Systems and Formulations (e.g., Nanoparticle-Based Strategies)

Although glycosylation inherently improves the water solubility and stability of phenolic compounds compared to their aglycones, advanced delivery systems can further enhance the bioavailability and therapeutic efficacy of this compound. researchgate.net Research into nanocarriers for ferulic acid provides a strong foundation for developing formulations for its glycosylated counterpart. nih.gov

Nanoparticle-based strategies have shown significant promise for improving the delivery of ferulic acid. nih.gov These include:

Polymeric Nanoparticles: Systems using biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) have been developed to encapsulate ferulic acid for controlled release and potential ocular delivery. nih.govresearchgate.netnih.gov

Solid Lipid Nanoparticles (SLNs): SLNs have been shown to improve the delivery of ferulic acid, enhancing its ability to protect against oxidative stress and cell death in neurological models. nih.gov

Nano-emulsions: Low-energy emulsification methods have been used to prepare ferulic acid-loaded polymeric nanoparticles, facilitating transport across biological barriers like the blood-brain barrier. rsc.org

Adapting these nanotechnologies for this compound could offer several advantages, such as protecting the compound from enzymatic degradation in the gastrointestinal tract, enabling targeted delivery to specific tissues, and providing sustained release profiles. Future work should focus on fabricating and characterizing these advanced formulations and evaluating their pharmacokinetic profiles and efficacy in preclinical models.

| Nanoparticle Type | Polymer/Lipid Used | Observed Benefit for Ferulic Acid | Reference |

|---|---|---|---|

| Polymeric Nanoparticles | PLA, PLGA | Controlled release, suitable for ocular delivery. | nih.govnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Various lipids | Improved delivery and neuroprotective effects. | nih.gov |

| Nano-emulsion Templated Nanoparticles | PLGA | High stability and potential to cross the blood-brain barrier. | rsc.org |

Comparative Studies with Other Glycosylated Phenolic Compounds for Structure-Function Insights

To fully understand the unique properties of this compound, it is essential to conduct comparative studies with other glycosylated phenolic compounds. The structure of the phenolic core, the type of sugar moiety, and the nature of the glycosidic bond (e.g., O-glycoside vs. C-glycoside) all influence a compound's stability, bioavailability, and biological activity. ijhmr.comnih.gov

Research comparing flavonoid O-glycosides and C-glycosides has shown that while glycosylation can sometimes reduce specific activities like antioxidant capacity compared to the aglycone, it significantly enhances stability. nih.govnih.gov C-glycosides, with their more robust C-C bond, often exhibit greater resistance to hydrolysis than O-glycosides, which could lead to different metabolic fates and biological effects. nih.gov

Future comparative research should systematically investigate how modifying the structure of this compound affects its function. This could involve:

Comparing this compound with its xylo- and arabinoside counterparts to understand the role of the sugar.

Contrasting its activity with other hydroxycinnamic acid glucosides (e.g., p-coumaric acid glucoside, caffeic acid glucoside) to determine the influence of the phenolic ring substitutions.

Evaluating its metabolic stability and bioactivity against synthetic ferulic acid C-glycosides.

Such studies will provide critical structure-function insights, guiding the rational design of novel glycosylated phenolics with optimized therapeutic properties.

Exploration of Inter-species and Eco-physiological Roles of this compound

The role of this compound extends beyond human health into the realms of plant biology and ecology. In plants, its aglycone, ferulic acid, is a fundamental component of the cell wall, where it cross-links polysaccharides like arabinoxylans with lignin (B12514952), contributing to the structural integrity and rigidity of plant tissues. nih.gov this compound is likely a key water-soluble intermediate for the transport and storage of ferulic acid before its incorporation into the cell wall.

The compound's presence in various plant species, including traditional medicinal plants like Acanthopanax gracilistylus and as a component of the Chinese medicine Fuzi, highlights its potential role in plant defense and physiology. chemfaces.comnih.gov

An emerging area of research is the interaction between dietary plant glycosides and the gut microbiome. The gut microbiota possesses a vast arsenal (B13267) of enzymes capable of hydrolyzing glycosidic bonds, releasing the aglycone for absorption or further metabolism. nih.gov Understanding how this compound is metabolized by different gut microbial species and how this interaction influences both the host's health and the microbial community composition is a critical future research direction. This exploration will shed light on its eco-physiological role in plant-herbivore and plant-microbe interactions and may reveal new mechanisms for its health benefits.

Q & A

Q. What validated analytical methods are recommended for quantifying Ferulic Acid O-Glucoside in plant matrices?

High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or electrospray ionization mass spectrometry (ESI-MS) is widely used. For example, a validated method includes a C18 column, gradient elution (e.g., water-acetonitrile with 0.1% formic acid), and calibration curves with linear ranges (e.g., 1–500 ppb) and low detection limits (LOD < 0.5 µg/mL). Retention times and UV spectra (λ ~320 nm) aid in identification, while MS fragmentation patterns confirm molecular structure .

Q. How can researchers assess the antioxidant capacity of this compound in vitro?

The FRAP (Ferric Reducing Antioxidant Power) assay is a robust method. Prepare a FRAP reagent (acetate buffer, TPTZ, FeCl₃·6H₂O), mix with the compound, and measure absorbance at 593 nm. Compare against a Fe²⁺ standard curve. Note that FRAP measures only reductant activity at pH 3.6, which may not reflect other antioxidant mechanisms (e.g., radical scavenging) .

Q. What biological roles of this compound are supported by current evidence?

Studies highlight its role as a biomarker for dietary intake of berries (e.g., blackcurrant, gooseberry) and its potential to inhibit protein glycation, a key process in diabetic complications. In vitro models using erythrocytes under high glucose conditions show reduced lipid peroxidation and improved Na+/K+-ATPase activity, suggesting protective effects against oxidative stress .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across assays be reconciled?

Discrepancies often arise from assay-specific conditions. For example, FRAP (pH 3.6) may overestimate reducing capacity compared to cellular environments (pH 7.4). Validate findings using complementary assays (e.g., ORAC for peroxyl radical scavenging) and physiologically relevant models (e.g., erythrocyte or endothelial cell assays). Cross-reference structural activity relationships, as glycosylation may reduce membrane permeability compared to aglycones .

Q. What experimental design considerations are critical for studying this compound’s inhibition of protein glycation?

Use human erythrocyte models incubated with high glucose (25 mM) and physiological levels of the compound (1–10 µM). Measure glycation markers (e.g., advanced glycation end-products via fluorescence at 370/440 nm) and oxidative stress indicators (e.g., malondialdehyde via TBARS assay). Include positive controls (e.g., aminoguanidine) and account for matrix effects by comparing purified compounds vs. plant extracts .

Q. How can molecular docking elucidate this compound’s interaction with target enzymes like cyclooxygenase-2 (COX-2)?

Perform geometry optimization using density functional theory (DFT) to generate 3D conformers. Dock into COX-2’s active site (PDB ID: 5IKT) using AutoDock Vina. Analyze binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Validate with in vitro COX-2 inhibition assays (e.g., ELISA for prostaglandin E₂). Note that glycosylation may sterically hinder binding compared to ferulic acid .

Q. What methodological pitfalls occur when isolating this compound from complex plant matrices?